molecular formula C19H16O10 B13848310 Urolithin A glucuronide

Urolithin A glucuronide

Cat. No.: B13848310
M. Wt: 404.3 g/mol
InChI Key: QMPHAAMUHRNZSL-KSPMYQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Urolithin A glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Urolithin A glucuronide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urolithin A glucuronide is unique due to its specific anti-inflammatory and anticancer properties, which are more pronounced compared to other urolithin glucuronides. Its ability to improve mitochondrial health and muscle function also sets it apart from similar compounds .

Properties

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-6-oxobenzo[c]chromen-8-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H16O10/c20-7-1-3-10-9-4-2-8(6-11(9)18(26)28-12(10)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1

InChI Key

QMPHAAMUHRNZSL-KSPMYQCISA-N

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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